Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-methylcyclohexyl group and an oxobutanoyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylcyclohexanol with a suitable acylating agent, such as oxalyl chloride, to form 4-methylcyclohexyl oxalate.
Esterification: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base, such as triethylamine, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(3-methylcyclohexyl)oxy]benzoate: Similar structure but with a different position of the methyl group on the cyclohexyl ring.
Methyl 4-[(4-ethylcyclohexyl)oxy]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar structure but with a benzyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ester and an amide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27NO5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-methylcyclohexyl)oxy-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C20H27NO5/c1-3-25-20(24)15-6-8-16(9-7-15)21-18(22)12-13-19(23)26-17-10-4-14(2)5-11-17/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,21,22) |
InChI Key |
IBLXXGMTHFYKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC2CCC(CC2)C |
Origin of Product |
United States |
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